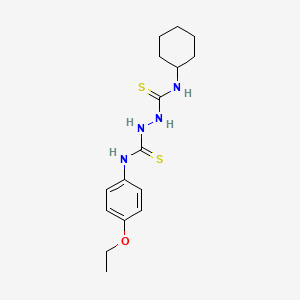
N-cyclohexyl-N'-(4-ethoxyphenyl)hydrazine-1,2-dicarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Cyclohexylcarbamothioyl)amino]-3-(4-ethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their versatile applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(cyclohexylcarbamothioyl)amino]-3-(4-ethoxyphenyl)thiourea typically involves the reaction of cyclohexyl isothiocyanate with 4-ethoxyaniline. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Cyclohexyl isothiocyanate+4-ethoxyaniline→1-[(cyclohexylcarbamothioyl)amino]-3-(4-ethoxyphenyl)thiourea
The reaction mixture is usually stirred for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC). The product is then isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Cyclohexylcarbamothioyl)amino]-3-(4-ethoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thioureas
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities. It has shown promising results against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer properties. Studies have indicated that it may inhibit the growth of certain cancer cell lines.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-[(cyclohexylcarbamothioyl)amino]-3-(4-ethoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit the function of bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can interfere with cellular pathways involved in cell division and growth, which may explain its potential anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(Cyclohexylcarbamothioyl)amino]benzamide
- 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea
- 3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea
Comparison
Compared to similar compounds, 1-[(cyclohexylcarbamothioyl)amino]-3-(4-ethoxyphenyl)thiourea exhibits unique properties due to the presence of the ethoxyphenyl group, which enhances its solubility and potential biological activity. Its cyclohexylcarbamothioyl moiety also contributes to its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H24N4OS2 |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
1-cyclohexyl-3-[(4-ethoxyphenyl)carbamothioylamino]thiourea |
InChI |
InChI=1S/C16H24N4OS2/c1-2-21-14-10-8-13(9-11-14)18-16(23)20-19-15(22)17-12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H2,17,19,22)(H2,18,20,23) |
Clé InChI |
NCXDQCKTEHQULD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=S)NNC(=S)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


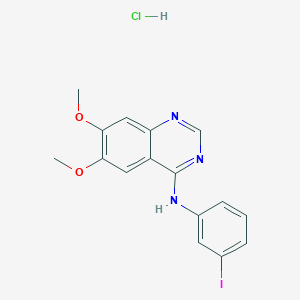
![N,N'-[(2,3,5,6-tetrafluorobenzene-1,4-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2,2-trifluoroacetamide)](/img/structure/B12457510.png)
![2-[(E)-(4-ethoxyphenyl)diazenyl]-4-ethylphenol](/img/structure/B12457511.png)
![tert-butyl N-[2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate](/img/structure/B12457518.png)
methanone](/img/structure/B12457537.png)
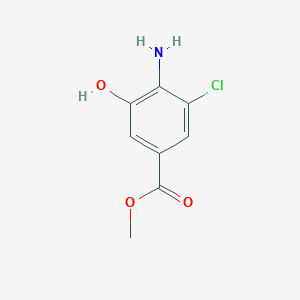
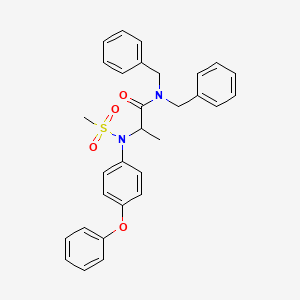
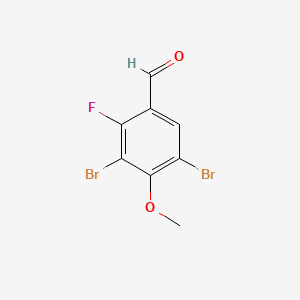
![2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}naphthalen-1-ol](/img/structure/B12457550.png)
![3,3-Dimethyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid](/img/structure/B12457551.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12457552.png)
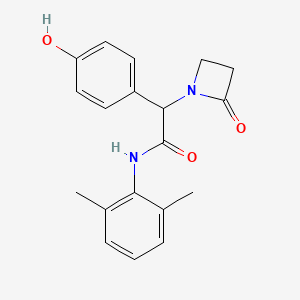
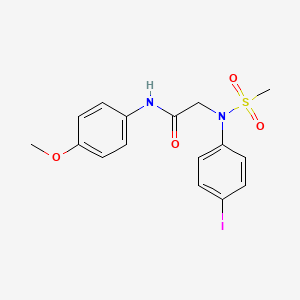
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B12457576.png)
